molecular formula C17H17N3O2 B14945230 N-(1H-benzimidazol-2-ylmethyl)-2-ethoxybenzamide

N-(1H-benzimidazol-2-ylmethyl)-2-ethoxybenzamide

Cat. No.: B14945230
M. Wt: 295.34 g/mol
InChI Key: GBZGDCPOPPQAGB-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-ylmethyl)-2-ethoxybenzamide is a compound that belongs to the benzimidazole family, which is known for its diverse biological and pharmacological activities Benzimidazoles are heterocyclic aromatic organic compounds that consist of a fused benzene and imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-ylmethyl)-2-ethoxybenzamide typically involves the condensation of 2-ethoxybenzoic acid with 1H-benzimidazole-2-methanamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-2-ylmethyl)-2-ethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-2-ethoxybenzamide involves its interaction with specific molecular targets. In biological systems, it binds to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting anticancer properties. The compound’s ability to form stable complexes with metal ions also contributes to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-benzimidazol-2-ylmethyl)benzamide
  • N-(1H-benzimidazol-2-ylmethyl)-2-chlorobenzamide
  • N-(1H-benzimidazol-2-ylmethyl)-2-methoxybenzamide

Uniqueness

N-(1H-benzimidazol-2-ylmethyl)-2-ethoxybenzamide stands out due to its unique ethoxy substituent, which imparts distinct chemical and biological properties. This substituent enhances the compound’s solubility and bioavailability, making it a promising candidate for various applications .

Properties

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-ethoxybenzamide

InChI

InChI=1S/C17H17N3O2/c1-2-22-15-10-6-3-7-12(15)17(21)18-11-16-19-13-8-4-5-9-14(13)20-16/h3-10H,2,11H2,1H3,(H,18,21)(H,19,20)

InChI Key

GBZGDCPOPPQAGB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC2=NC3=CC=CC=C3N2

Origin of Product

United States

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